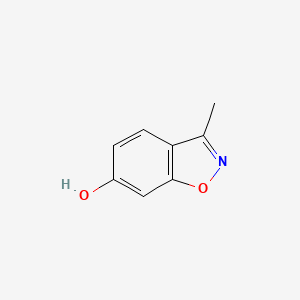

3-Methyl-1,2-benzisoxazol-6-ol

概览

描述

3-Methyl-1,2-benzisoxazol-6-ol is a nitrogen and oxygen-containing heterocyclic compound . It is also known by other names such as 3-METHYLBENZO [D]ISOXAZOL-6-OL, 3-methyl-1,2-benzoxazol-6-ol, and MFCD00460585 .

Synthesis Analysis

The synthesis of 3-Methyl-1,2-benzisoxazol-6-ol involves the reaction of 1-(2,4-dihydroxyphenyl)ethanone oxime with potassium hydroxide. This mixture is refluxed for 4 days in a methanol/water mixture .Molecular Structure Analysis

The molecular formula of 3-Methyl-1,2-benzisoxazol-6-ol is C8H7NO2 . The InChI code is 1S/C8H7NO2/c1-5-7-3-2-6 (10)4-8 (7)11-9-5/h2-4,10H,1H3 . The molecular weight is 149.15 g/mol .Chemical Reactions Analysis

The kinetic parameters of the reaction of 2-methyl-1,3-benzoxazol-6-ol with peroxy radicals of different natures were determined by volumetric and chemiluminescence methods . A relation was found between the antioxidant activity and electronic structure parameters calculated by quantum-chemical methods .Physical And Chemical Properties Analysis

3-Methyl-1,2-benzisoxazol-6-ol has a topological polar surface area of 46.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The complexity of the molecule is 151 .科研应用

Synthesis and Pharmaceutical Applications

Anticonvulsant Activities : 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives, synthesized from 3-(bromomethyl)-1,2-benzisoxazole, have shown marked anticonvulsant activity in mice. These compounds, particularly 3-(sulfamoylmethyl)-1,2-benzisoxazole, are promising in this area due to their NTD50 and ED50 ratio (Uno, Kurokawa, Masuda, & Nishimura, 1979).

Efficient Synthesis Techniques : A microwave-promoted synthesis method for 3-amino-substituted 1,2-benzisoxazoles has been developed. This method offers good-to-high yields and is efficient for developing substituted 1,2-benzisoxazoles (Smith, Le, Jones, & Deadman, 2010).

New Synthesis Methods : N-Phenylsalicylohydroxamic acids and related compounds have been used to synthesize various 1,2-benzisoxazole derivatives, including 3-methyl-1,2-benzisoxazoles. This method highlights the versatility of 1,2-benzisoxazoles in chemical syntheses (Kalkote & Goswami, 1977).

Chemical and Physical Properties

Gas Phase Ion Chemistry : Studies on the mass spectrometric behavior of 3-methyl-1,2-benzisoxazole have provided insights into its structural characterization and differentiation from isomeric ion structures. This research is crucial for understanding the chemico-physical properties of these compounds (Giorgi, Salvini, & Ponticelli, 2004).

Protonation and Deprotonation Enthalpies : Density functional theory (DFT) studies on benzoxazole and 1,2-benzisoxazole derivatives, including 3-methyl-1,2-benzisoxazole, have been conducted to understand their interaction with water molecules. This research provides valuable insights into the structures, energies, and interactions of these compounds in aqueous media, which is significant for drug design (Kabanda & Ebenso, 2013).

Crystallography and Structural Analysis

- Crystal Structure Analysis : The crystal structure of 3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide has been determined, providing key insights into its molecular structure and interactions. These findings are vital for understanding the chemical properties and potential applications of this compound (Anuradha, Vasuki, Laxminarasimhulu, & Veerareddy, 2014).

Safety And Hazards

未来方向

性质

IUPAC Name |

3-methyl-1,2-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-7-3-2-6(10)4-8(7)11-9-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKYNZFXZSIBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475614 | |

| Record name | 3-Methyl-1,2-benzisoxazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1,2-benzisoxazol-6-ol | |

CAS RN |

66033-92-9 | |

| Record name | 3-Methyl-1,2-benzisoxazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

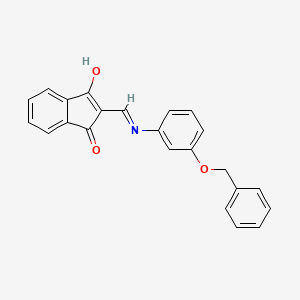

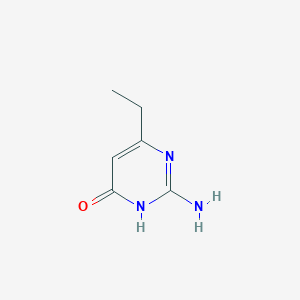

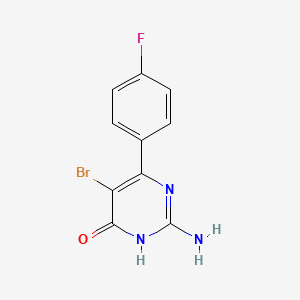

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)

![3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B1384162.png)

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)

![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B1384167.png)